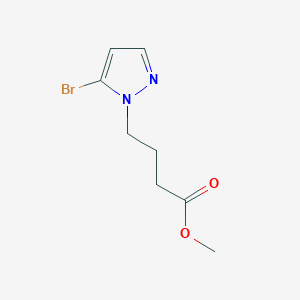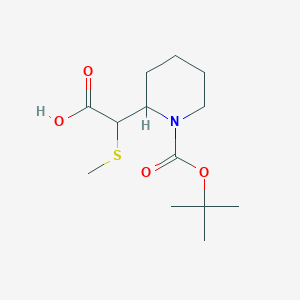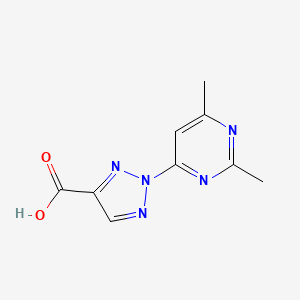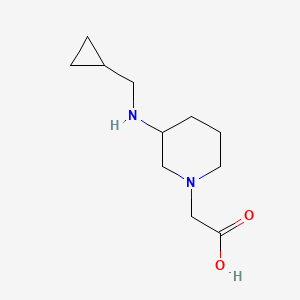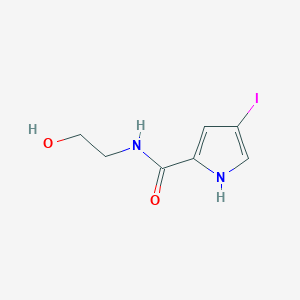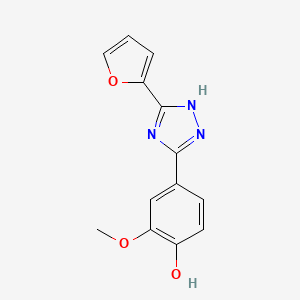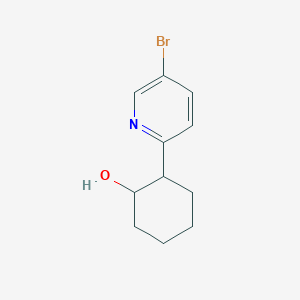
2-(5-Bromopyridin-2-yl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-2-yl)cyclohexanol is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound features a cyclohexanol moiety substituted with a 5-bromopyridin-2-yl group, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 2-(5-Bromopyridin-2-yl)cyclohexanol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
2-(5-Bromopyridin-2-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Scientific Research Applications
2-(5-Bromopyridin-2-yl)cyclohexanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can participate in various binding interactions with enzymes and receptors, while the cyclohexanol moiety can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds to 2-(5-Bromopyridin-2-yl)cyclohexanol include:
2-(5-Bromopyridin-2-yl)ethanol: This compound has a similar structure but with an ethanol moiety instead of cyclohexanol.
2-(5-Bromopyridin-2-yl)phenol: This compound features a phenol group instead of cyclohexanol.
2-(5-Bromopyridin-2-yl)cyclopentanol: This compound has a cyclopentanol moiety instead of cyclohexanol.
These compounds share similar chemical properties but differ in their physical properties and reactivity due to the different substituents on the pyridinyl group.
Properties
CAS No. |
1420794-03-1 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H14BrNO/c12-8-5-6-10(13-7-8)9-3-1-2-4-11(9)14/h5-7,9,11,14H,1-4H2 |
InChI Key |
YXHSQLCVKVAUOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=NC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


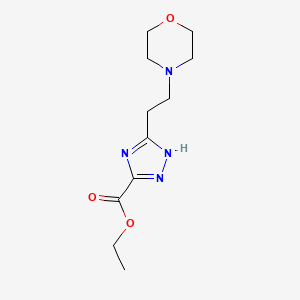
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)


